Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Overview
Description
Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a complex organic compound that features a cyano group, a nitro group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves multiple steps:
Formation of the Boronate Ester: The initial step involves the reaction of 2-nitro-4-bromophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions. This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.
Introduction of the Cyano Group: The next step involves the introduction of the cyano group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a cyanide source such as sodium cyanide.
Esterification: The final step is the esterification of the cyano intermediate with methyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium cyanide, methyl chloroformate.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various cyano-substituted compounds.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The boronate ester moiety makes it useful in the design of novel materials, including polymers and sensors.
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form new bonds. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-2-[2-nitro-4-(phenyl)acetate]: Lacks the boronate ester group, making it less versatile in materials science applications.
Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate: Similar structure but with a propanoate group instead of an acetate group, which may affect its reactivity and applications.
Uniqueness
The presence of the boronate ester group in Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate makes it unique compared to other similar compounds. This group enhances its reactivity and versatility, particularly in the fields of materials science and organic synthesis.
Properties
IUPAC Name |
methyl 2-cyano-2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O6/c1-15(2)16(3,4)25-17(24-15)10-6-7-11(13(8-10)19(21)22)12(9-18)14(20)23-5/h6-8,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZPWZGJUNIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C#N)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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